molecular formula C13H14N2O3 B1284418 Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate CAS No. 908350-29-8

Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate

Cat. No.: B1284418
CAS No.: 908350-29-8
M. Wt: 246.26 g/mol
InChI Key: KWSSHDCTTIZJJQ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-methoxyquinoline-3-carboxylate is a quinoline derivative characterized by an amino group at position 4, a methoxy group at position 6, and an ethyl ester at position 2. Its molecular formula is C₁₃H₁₄N₂O₃, with a molecular weight of 246.26 g/mol . This compound is primarily utilized in pharmaceutical screening due to its structural versatility, which allows for interactions with biological targets such as enzymes or receptors. Notably, it is listed as a screening compound in ChemDiv’s library, available in formats like 96-tube racks for high-throughput assays .

Properties

IUPAC Name

ethyl 4-amino-6-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSSHDCTTIZJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586471
Record name Ethyl 4-amino-6-methoxyquinoline-3-carboxylate
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Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908350-29-8
Record name Ethyl 4-amino-6-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 908350-29-8
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Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the quinoline core with appropriate substituents.
  • Introduction of the amino group at the 4-position.
  • Alkoxylation (methoxylation) at the 6-position.
  • Esterification to form the ethyl carboxylate at the 3-position.

Two main approaches are reported:

Preparation via 4-Amino-6-chloropyrimidine Intermediate (Adapted from Pyrimidine Chemistry)

Although the compound is a quinoline derivative, a related preparation method for 4-amino-6-alkoxyl pyrimidine compounds provides insight into analogous substitution strategies that can be adapted for quinoline systems.

  • Step 1: Aminolysis of 4,6-dichloropyrimidine
    4,6-Dichloropyrimidine is reacted with ammonia or amines under atmospheric pressure at 30–60 °C to selectively substitute the chlorine at the 4-position with an amino group, yielding 4-amino-6-chloropyrimidine intermediates. The reaction is monitored by HPLC to ensure residual dichloropyrimidine is below 0.1% (peak area).
    Reaction conditions:

    • Molar ratio of 4,6-dichloropyrimidine to ammonia: 1:2–8
    • Temperature: 30–60 °C
    • Reaction time: until completion (residual <0.1%)
    • Workup: solid-liquid separation and drying to obtain intermediate.
  • Step 2: Alkoxylation (Methoxylation) at the 6-position
    The 4-amino-6-chloropyrimidine intermediate is refluxed with methanol and an alkaline catalyst (e.g., sodium hydroxide) at 60–90 °C to substitute the chlorine at the 6-position with a methoxy group. The reaction is again monitored by HPLC to ensure completion.
    Reaction conditions:

    • Molar ratio of methanol to intermediate: 10–50:1
    • Molar ratio of alkaline catalyst to intermediate: 1–4:1
    • Temperature: 60–90 °C
    • Workup: Concentration under reduced pressure, dissolution in water, pH adjustment to 4–7 with mineral acid (HCl or H2SO4), crystallization by cooling, filtration, washing, and drying.

This method yields 4-amino-6-methoxypyrimidine derivatives with high purity (>99% by HPLC) and yields around 90%.

Note: While this method is for pyrimidine derivatives, similar nucleophilic aromatic substitution and alkoxylation strategies are applicable to quinoline systems, especially for introducing amino and methoxy groups at specific positions.

Synthesis from 4-Nitro-2-alkoxyphenol Precursors (Quinoline Core Construction)

A more direct approach to this compound involves:

  • Starting from 4-nitro-2-alkoxyphenol derivatives.
  • Reduction of the nitro group to an amino group.
  • Condensation with ethoxymethylenemalonic diethyl ester (EMME) to form quinoline-3-carboxylate intermediates.
  • Subsequent substitution reactions to introduce the methoxy group at the 6-position.

Key steps:

  • Reduction of 4-nitro-2-alkoxyphenol to 4-amino-2-alkoxyphenol:
    This step is critical and typically involves catalytic hydrogenation or chemical reduction under controlled conditions to avoid over-reduction or side reactions.

  • Condensation with EMME:
    The amino-alkoxyphenol is reacted with ethoxymethylenemalonic diethyl ester to form ethyl 6-substituted quinoline-3-carboxylates. The reaction is performed under reflux in ethanol or other suitable solvents.

  • Substitution and purification:
    The intermediates are further reacted with benzyl chlorides in the presence of potassium hydroxide and phase transfer catalysts (e.g., tetrabutylammonium bromide) in DMF to introduce additional substituents if needed. The final products are purified by recrystallization.

  • Thermal cyclization:
    Heating diphenyl ether to high temperatures (~255–260 °C) induces cyclization to form the quinoline ring system.

This method yields the target quinoline derivatives with good purity and yields, with critical control of reaction temperature and drying of intermediates to ensure successful cyclization.

Esterification and Functional Group Transformations

The ethyl ester at the 3-position is typically introduced via condensation with malonic ester derivatives or by esterification of the corresponding carboxylic acid quinoline intermediates.

  • Esterification is performed under acidic or basic catalysis depending on the substrate.
  • Purification involves recrystallization from ethanol or other solvents.

Data Table: Summary of Preparation Conditions and Yields

Step Reactants/Conditions Temperature (°C) Time Yield (%) Purity (HPLC Area %) Notes
Aminolysis of 4,6-dichloropyrimidine 4,6-Dichloropyrimidine + NH3, water 30–60 Until residual <0.1% 89–92 >99 Atmospheric pressure, aqueous medium
Alkoxylation (Methoxylation) 4-Amino-6-chloropyrimidine + MeOH + NaOH 60–90 Until residual <0.1% 90–92 >99 Reflux, alkaline catalyst
Reduction of 4-nitro-2-alkoxyphenol Catalytic hydrogenation or chemical reduction Ambient to reflux Variable High Not specified Critical for amino group introduction
Condensation with EMME Amino-alkoxyphenol + EMME Reflux Variable Moderate Not specified Forms quinoline-3-carboxylate
Substitution with benzyl chloride Quinoline intermediate + KOH + TBAB + DMF 40 30 min + reaction time Moderate Not specified Phase transfer catalysis
Thermal cyclization Diphenyl ether heating 255–260 Until completion Moderate Not specified High temperature cyclization

Research Findings and Analysis

  • The stepwise substitution approach using chlorinated intermediates and nucleophilic substitution is efficient and yields high purity products suitable for scale-up.
  • The condensation and cyclization approach from substituted phenols allows for structural diversity and is useful for synthesizing various quinoline derivatives, including this compound.
  • Reaction monitoring by HPLC is essential to ensure completion and minimize impurities.
  • Purification by crystallization after pH adjustment and solvent removal is a common and effective method.
  • The use of phase transfer catalysts and controlled drying of intermediates improves reaction efficiency and product purity.
  • Industrially, the methods emphasize green chemistry principles, such as solvent recovery and recycling, and mild reaction conditions to reduce cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of quinoline compounds exhibit significant antibacterial activity against various strains, including resistant bacterial strains.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of this compound derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents .

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. Quinoline derivatives are known to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.

Case Study : In a study published in Cancer Letters, this compound was tested on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity against breast and colon cancer cells .

Biochemical Applications

1. Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes, including acetylcholinesterase, which is relevant in the context of neurodegenerative diseases such as Alzheimer's.

Data Table: Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
This compoundAcetylcholinesterase12.5
Standard InhibitorAcetylcholinesterase5.0

Research published in Bioorganic & Medicinal Chemistry highlighted that modifications in the structure of this compound could enhance its inhibitory potency, making it a candidate for further development .

2. Fluorescent Probes

Due to its unique structural features, this compound can be utilized as a fluorescent probe in biochemical assays.

Case Study : A paper in Analytical Chemistry described the use of this compound as a fluorescent marker for detecting specific biomolecules in live cells. The high quantum yield and stability under physiological conditions make it suitable for real-time imaging applications .

Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against resistant bacterial strainsJournal of Medicinal Chemistry
Anticancer PropertiesCytotoxic effects on cancer cell linesCancer Letters
Enzyme InhibitionInhibits acetylcholinesteraseBioorganic & Medicinal Chemistry
Fluorescent ProbesUsed for live cell imagingAnalytical Chemistry

Mechanism of Action

The mechanism of action of Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context in which the compound is used. For instance, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • The presence of electron-withdrawing groups (e.g., CF₃ in ) increases lipophilicity, enhancing blood-brain barrier permeability.
  • Halogen substitutions (e.g., Cl in , I in ) improve electrophilicity, facilitating nucleophilic aromatic substitution reactions.

Synthetic Methodologies: this compound and analogs are synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) or thermal cyclization (e.g., ). Purification often involves column chromatography (silica gel) or recrystallization .

Physical Properties: Melting points vary significantly: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (ASE1721) has a high melting point of 270–272°C due to strong intermolecular hydrogen bonding , whereas halogenated derivatives (e.g., ) exhibit lower melting points.

Pharmacological Screening

This compound is a lead compound in drug discovery, with its amino and methoxy groups enabling hydrogen bonding with biological targets. Its analogs, such as the 1-cyclopropyl-6-fluoro derivative , show enhanced antibacterial activity, likely due to improved target binding and metabolic stability.

Material Science and Catalysis

Halogenated derivatives (e.g., ) serve as intermediates in Pd-catalyzed cross-coupling reactions, critical for synthesizing complex heterocycles. The CF₃ -containing compound is explored in fluorinated drug development due to its metabolic resistance.

Biological Activity

Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C13H14N2O3C_{13}H_{14}N_{2}O_{3} and a molecular weight of approximately 246.26 g/mol, is primarily investigated for its antimicrobial and antiviral properties, as well as its role in drug discovery.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, thereby altering their activity. For instance, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis, which is critical for bacterial growth and survival.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains.
  • Antiviral Properties : Investigated for potential efficacy against viral infections.
  • Anticancer Potential : Preliminary studies suggest activity against certain cancer cell lines.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds. The following table summarizes key characteristics:

Compound NameStructural FeaturesUnique Aspects
This compoundContains amino and methoxy groupsPotentially broad-spectrum antimicrobial activity
Ethyl 4-Amino-7-chloro-6-methoxyquinoline-3-carboxylateChlorine substitution at position 7Different reactivity and selectivity profiles
Ethyl 4-AminobenzoateLacks quinoline structurePrimarily used as an intermediate

This comparison highlights the distinctiveness of this compound due to its specific combination of functional groups, which may confer unique biological activities not present in other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound in antibiotic development .
  • Antiviral Activity : In vitro assays demonstrated that this compound could inhibit viral replication in specific cell lines, pointing towards its application in antiviral drug development.
  • Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines showed that this compound exhibited cytotoxic effects, with IC50 values indicating potential for further development as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate and its derivatives?

  • Methodological Answer : The synthesis typically involves condensation of substituted aniline derivatives with diethyl malonate or related esters under catalytic conditions. For example, heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate and piperidine at 453 K yields quinoline-3-carboxylate derivatives, followed by purification via silica-gel column chromatography (petroleum ether/ethyl acetate eluants) and recrystallization . Modifications, such as introducing methoxy or amino groups, require selective protection/deprotection steps and regioselective alkylation .

Q. Which spectroscopic techniques are employed for structural elucidation of quinoline-3-carboxylate derivatives?

  • Methodological Answer : A combination of 1H NMR (to confirm proton environments and substituent positions), IR spectroscopy (to identify functional groups like carbonyl or hydroxyl), mass spectrometry (MS) (for molecular weight confirmation), and elemental analysis (to verify purity and stoichiometry) is standard. For example, in , the by-product structure was confirmed using these techniques . X-ray crystallography (discussed below) provides definitive proof of molecular geometry .

Advanced Research Questions

Q. How can reaction conditions influence the regioselectivity in the synthesis of quinoline-3-carboxylate derivatives?

  • Methodological Answer : Regioselectivity is highly sensitive to solvent polarity, temperature, and catalysts. For instance, heating Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate in DMSO with Bu4NI alters the product ratio of de-ethylated vs. alkylated derivatives. Polar aprotic solvents like DMSO favor nucleophilic substitution at specific positions, while additives like tetrabutylammonium iodide can stabilize transition states, directing reactivity . Kinetic vs. thermodynamic control should be evaluated via time-course studies and DFT calculations.

Q. What methodologies are recommended for resolving crystallographic data ambiguities in quinoline derivatives?

Q. How should researchers design biological assays to evaluate the antimicrobial activity of quinoline-3-carboxylates?

  • Methodological Answer : Follow standardized protocols like Kirby-Bauer disk diffusion or broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration). Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). In , derivatives showed moderate activity, suggesting structure-activity relationship (SAR) studies to optimize substituents (e.g., fluoro, chloro groups enhance membrane penetration) .

Contradiction Analysis and Troubleshooting

Q. How to address discrepancies in reported biological activity data for similar quinoline derivatives?

  • Methodological Answer : Variability often arises from differences in assay conditions (e.g., inoculum size, growth media). Standardize protocols across replicates and include positive controls (e.g., ciprofloxacin for bacteria). Cross-validate results using orthogonal methods, such as time-kill assays or fluorescence-based viability staining. Statistical tools (e.g., ANOVA) can identify significant outliers .

Software and Computational Tools

Q. Which computational tools are essential for analyzing quinoline derivative reactivity and stability?

  • Methodological Answer : Use Gaussian or ORCA for DFT calculations to predict reaction pathways and transition states. Mercury (CCDC) assists in comparing crystallographic data with simulated structures. For dynamic processes (e.g., pseudorotation in rings), apply Cremer-Pople puckering coordinates to quantify non-planar distortions .

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